molecular formula C13H12N4O3 B11615626 3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11615626
M. Wt: 272.26 g/mol
InChI Key: QVIKMFNCGQXEHH-UHFFFAOYSA-N
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Description

3-METHYL-4-(4-NITROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitrophenyl group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-METHYL-4-(4-NITROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring. This can be accomplished through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Introduction of the Methyl and Nitrophenyl Groups: The final step involves the introduction of the methyl and nitrophenyl groups at the 3- and 4-positions, respectively. This can be achieved through electrophilic substitution reactions using appropriate reagents.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group at the 3-position can undergo substitution reactions, such as halogenation or alkylation, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of novel heterocyclic compounds with potential biological activities.

Biology:

    Biological Activity Studies: This compound can be used in studies to evaluate its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine:

    Drug Development: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(4-NITROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of key enzymes or signaling pathways. The pyrazolopyridine core can also interact with nucleic acids, potentially leading to the disruption of DNA or RNA synthesis.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the methyl and nitrophenyl groups.

    4-Nitrophenylpyrazole: A compound with a similar nitrophenyl group but different core structure.

    3-Methylpyrazole: A compound with a similar methyl group but different core structure.

Uniqueness:

The presence of both the methyl and nitrophenyl groups in 3-METHYL-4-(4-NITROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE imparts unique chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

3-methyl-4-(4-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H12N4O3/c1-7-12-10(6-11(18)14-13(12)16-15-7)8-2-4-9(5-3-8)17(19)20/h2-5,10H,6H2,1H3,(H2,14,15,16,18)

InChI Key

QVIKMFNCGQXEHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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